molecular formula C8H6ClNO2S B8703001 2-Chloro-5-(methylsulfonyl)benzonitrile CAS No. 99902-99-5

2-Chloro-5-(methylsulfonyl)benzonitrile

Cat. No. B8703001
CAS RN: 99902-99-5
M. Wt: 215.66 g/mol
InChI Key: XDFBYPLOWNNVIU-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The subtitle compound was prepared by the methods of example 2 steps (i) and (ii) using 5-amino-2-chlorobenzonitrile and dimethyldisulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3](C1C=CC(F)=C(F)C=1)(=[O:5])=[O:4])C.N[C:15]1[CH:16]=[CH:17][C:18]([Cl:23])=[C:19]([CH:22]=1)[C:20]#[N:21].CSSC>>[Cl:23][C:18]1[CH:17]=[CH:16][C:15]([S:3]([CH3:1])(=[O:5])=[O:4])=[CH:22][C:19]=1[C:20]#[N:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.